Amca-X

Description

Contextualization as a Fluorescent Molecular Probe in Research

AMCA-X is primarily recognized as an amine-reactive blue fluorescent dye. It functions as a popular fluorescent tagging molecule, widely employed for labeling molecules containing primary amine groups, such as peptides, proteins, and oligonucleotides. medchemexpress.commoleculardepot.comeurogentec.comadipogen.com The resulting conjugates of this compound emit blue fluorescence, making them valuable for detection and visualization in research settings. abpbio.comanaspec.comuevora.pt Its applications as a molecular tool span various biochemical investigations. moleculardepot.com Specific uses include immunofluorescent staining, in situ hybridization, and flow cytometry, among other biological applications. anaspec.com

Evolution and Significance within Coumarin-Based Fluorophores in Scientific Inquiry

This compound is a derivative of 7-amino-4-methylcoumarin-3-acetic acid (AMCA). abpbio.comanaspec.cominterchim.frcaymanchem.comnih.gov Coumarins constitute a significant family of fluorescent dyes, frequently used to provide blue fluorescence. nih.govthermofisher.comlubio.ch AMCA itself is known for being one of the brighter blue fluorescent dyes available, characterized by a relatively large Stokes shift and notable resistance to photobleaching. interchim.frcaymanchem.comlumiprobe.com Its fluorescence remains largely unaffected by pH changes within the range of 4 to 10. caymanchem.comlumiprobe.com Coumarin (B35378) derivatives, including AMCA, are particularly useful in multicolor labeling experiments due to their minimal spectral overlap with fluorophores that emit in the green and longer wavelength regions. interchim.frcaymanchem.comlumiprobe.com this compound represents a structural modification of the basic AMCA scaffold, designed to enhance its utility in specific research contexts. interchim.fr

Structural Innovations Enhancing Research Utility of this compound (e.g., Extended Linker)

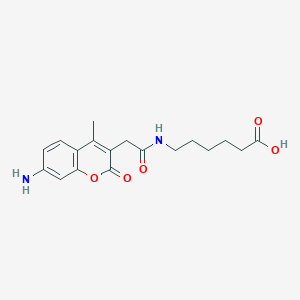

A key structural feature of this compound, particularly in its reactive succinimidyl ester form (this compound SE), is the presence of an extended linker. eurogentec.comanaspec.cominterchim.fr This linker is an aminohexanoyl spacer, consisting of a chain of seven atoms, positioned between the coumarin fluorophore and the reactive group responsible for conjugation. eurogentec.comanaspec.cominterchim.fr This "X" spacer is a deliberate structural innovation. interchim.fr The primary benefit of incorporating this spacer is to physically separate the fluorescent dye from the biomolecule to which it is conjugated. This separation can be crucial in potentially reducing fluorescence quenching that might otherwise occur upon direct attachment of the fluorophore to the molecule of interest. eurogentec.comanaspec.com Furthermore, in certain applications, the presence of the 'X' spacer can improve the accessibility of the conjugated dye for detection by secondary reagents. eurogentec.com The chemical structure of this compound (in its acid form) is defined by the presence of this hexanoic acid linker, as indicated by its systematic name, 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid. adipogen.comnih.govchemicalbook.com The succinimidyl ester derivative, a common reactive form, is known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester. eurogentec.comabpbio.com

Research findings highlight the practical benefits of this compound in labeling. For instance, this compound has been used to label tubulin protein from porcine brain, enabling studies of microtubule dynamics. cytoskeleton.com In another example, this compound was utilized to synthesize a fluorescent probe, farnesyl-Cys-AMCA, which was then employed to investigate its interaction with the protein AIPL1. nih.gov This study demonstrated fluorescence resonance energy transfer (FRET) from tryptophan residues within AIPL1 to the this compound moiety of the probe upon binding, indicating a close proximity between the protein and the farnesylated probe. nih.gov

The spectral properties of this compound contribute significantly to its utility as a fluorescent probe. The succinimidyl ester form of this compound (this compound SE) exhibits excitation maxima typically around 353-354 nm and emission maxima around 442 nm in methanol. medchemexpress.comeurogentec.comabpbio.comanaspec.combiotium.comchemodex.com

Here is a summary of key spectral and molecular properties:

| Property | Value (this compound SE) | Source(s) |

| Excitation Maximum (λEx) | ~353-354 nm | medchemexpress.comeurogentec.comabpbio.comanaspec.combiotium.comchemodex.com |

| Emission Maximum (λEm) | ~442 nm (in methanol) | medchemexpress.comeurogentec.comabpbio.comanaspec.combiotium.comchemodex.com |

| Molecular Formula | C₂₂H₂₅N₃O₇ | eurogentec.comabpbio.combiotium.com |

| Molecular Weight | ~443.46 - 443.5 g/mol | moleculardepot.comeurogentec.comabpbio.combiotium.com |

| CAS Number (this compound SE) | 216309-02-3 | eurogentec.comabpbio.com |

| CAS Number (this compound acid) | 205124-69-2 | adipogen.comchemicalbook.compharmaffiliates.com |

These properties, combined with the structural advantage of the extended linker, make this compound a valuable tool for researchers requiring a blue fluorescent label for conjugation and subsequent detection in various biological and biochemical assays.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOVHCLIOSWISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Amca X for Bioconjugation Research

Synthetic Pathways to the Core AMCA-X Fluorophore

The core AMCA fluorophore, 7-amino-4-methylcoumarin-3-acetic acid, has the chemical formula C12H11NO4 and a molecular weight of 233.22 g/mol . nih.govglpbio.com While specific detailed synthetic pathways for the core AMCA molecule were not extensively detailed in the search results, the general structure of coumarins is formed through various chemical reactions. fishersci.com AMCA itself is described as an acetic acid derivative of 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.de AMC is a fluorophore known for its significant increase in fluorescence upon enzymatic cleavage, making it useful in assays for proteolytic enzyme activity. iris-biotech.de The introduction of the acetic acid moiety at the 3-position of the coumarin (B35378) ring distinguishes AMCA from AMC.

Research indicates that the biosynthesis of related compounds, such as fungal siderophores which utilize ornithine as a precursor, involves specific enzymatic pathways. nih.govresearchgate.netasm.org However, these pathways are related to natural product biosynthesis and not the typical chemical synthesis of the AMCA fluorophore for laboratory use.

One mention of a synthetic procedure for an AMCA derivative involved the synthesis of AMCA-1,3-dialdehyde, starting from a material obtained by a previously reported method. rsc.org This suggests that the synthesis of the core AMCA structure likely involves established organic chemistry methodologies for coumarin synthesis, followed by functionalization to introduce the acetic acid group.

Functionalization for Reactive Group Introduction (e.g., N-succinimidyl ester)

To enable bioconjugation, the core AMCA fluorophore is typically functionalized to introduce reactive groups that can form stable covalent bonds with biomolecules. A common and highly effective strategy is the conversion of the carboxylic acid group of AMCA into an N-hydroxysuccinimide (NHS) ester. lumiprobe.comthermofisher.com AMCA NHS ester (also known as succinimidyl-7-amino-4-methylcoumarin-3-acetate) is a widely used amine-reactive form of AMCA. lumiprobe.comcymitquimica.comereztech.com

The NHS ester moiety reacts efficiently with primary amine groups, which are commonly found in proteins (ε-amino groups of lysine (B10760008) residues and the N-terminus), peptides, and amine-modified oligonucleotides. lumiprobe.comthermofisher.comlumiprobe.comnih.gov This reaction results in the formation of a stable amide bond, releasing N-hydroxysuccinimide. thermofisher.comnih.gov The reaction is typically carried out in aqueous buffers with an optimal pH between 8.3 and 8.5. thermofisher.comlumiprobe.com Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they would compete with the biomolecule for reaction with the activated ester. thermofisher.com

The synthesis of NHS esters is generally straightforward. nih.gov For AMCA, this involves activating the carboxylic acid group and reacting it with N-hydroxysuccinimide. The resulting AMCA NHS ester is moisture-sensitive and should be prepared immediately before use and not stored in aqueous solutions to prevent hydrolysis of the NHS ester. thermofisher.com

Sulfo-NHS esters, which contain a sulfonate group, are also used for amine-reactive labeling. thermofisher.comnih.gov The sulfo group imparts increased water solubility to the reagent, which can be advantageous in some bioconjugation protocols. purdue.edu

Detailed research findings highlight the effectiveness of NHS esters in protein labeling. For instance, NHS-AMCA and Sulfo-NHS-AMCA are used for labeling antibodies and other proteins, forming photostable amide links with lysine residues. glpbio.comthermofisher.com This functionalization is crucial for applications like multiplex immunophenotyping. glpbio.com

Table 1: Properties of AMCA and AMCA NHS Ester

| Compound | Formula | Molecular Weight ( g/mol ) | PubChem CID | Reactivity |

| AMCA | C12H11NO4 | 233.22 nih.gov | 129367 fishersci.ca | Carboxylic acid |

| AMCA NHS Ester | C16H14N2O6 | 330.3 broadpharm.com | 3516917 ereztech.com | Amine-reactive (NHS ester) |

Rational Design and Synthesis of Spacer Arm Modifications (e.g., C6 Linker)

The inclusion of spacer arms between the fluorophore and the reactive group is a common strategy in bioconjugation to minimize steric hindrance and improve the accessibility of the reactive group to the target molecule. purdue.edugenelink.com Spacer arms can also influence the solubility and flexibility of the conjugate. axispharm.com

A frequently used spacer arm is the C6 linker, a six-carbon aliphatic chain. genelink.comlumiprobe.comlumiprobe.com The rational design behind using a C6 linker (or other spacer lengths) is to provide sufficient distance between the AMCA fluorophore and the site of attachment on the biomolecule. This separation helps to reduce potential interference of the relatively bulky fluorophore with the biological function of the labeled molecule or with the binding interaction in assays. biosyn.com

Synthesis of AMCA derivatives with spacer arms involves introducing the desired linker molecule between the AMCA core and the reactive group. For example, an AMCA derivative with a C6 linker and an NHS ester would have the structure AMCA-C6-NHS ester. This could be synthesized by reacting the carboxylic acid of AMCA with a molecule containing a C6 chain and an amine, followed by activation of a terminal carboxylic acid on the linker (if present) or functionalization of a terminal group on the linker to create the NHS ester.

Another type of spacer arm is based on polyethylene (B3416737) glycol (PEG). axispharm.com PEG linkers are hydrophilic and can improve the water solubility of the labeled biomolecule, reducing aggregation in aqueous solutions. axispharm.com AMCA-PEG-NHS ester derivatives, such as AMCA-PEG1-NHS ester and AMCA-PEG4-NHS ester, have been developed, incorporating PEG units of different lengths. axispharm.combroadpharm.comnih.gov The synthesis of these derivatives involves incorporating PEG chains during the functionalization process. For instance, AMCA-PEG4-Acid is a derivative with a four-unit PEG spacer and a carboxylic acid group, which can then be activated to form an NHS ester. axispharm.com

Research findings support the use of spacer arms in various bioconjugation applications. For example, in oligonucleotide synthesis, amino modifiers with C6 linkers are used to introduce a primary amino group at the 5'-end, which can then be conjugated to NHS-activated ligands like fluorescent dyes. genelink.comlumiprobe.combiosyn.combiosearchtech.com The C6 spacer arm helps to reduce steric interaction between the amino group and the oligonucleotide. genelink.com Similarly, spacer phosphoramidites with C3, C6, and C12 aliphatic linkers are used in oligonucleotide synthesis to introduce spacer arms internally or at the ends. lumiprobe.combioneer.com

While specific detailed synthetic schemes for all this compound derivatives, particularly those with various spacer arms, were not fully elucidated in the provided search results, the principles involve standard organic synthesis techniques for coupling the fluorophore, linker, and reactive group. The choice of linker length and type is a key aspect of the rational design process, tailored to the specific bioconjugation application and the properties of the biomolecule being labeled.

Table 2: Examples of AMCA Derivatives with Functional Groups and Spacer Arms

| Derivative Name | Functional Group | Spacer Arm | Potential Application | PubChem CID |

| AMCA NHS Ester | NHS Ester | None | Amine labeling | 3516917 ereztech.com |

| AMCA-PEG1-NHS ester | NHS Ester | PEG1 | Amine labeling | 172946263 nih.gov |

| AMCA-PEG4-NHS ester | NHS Ester | PEG4 | Amine labeling | - |

| AMCA-PEG4-Acid | Carboxylic Acid | PEG4 | Further coupling | - |

| AMCA azide | Azide | None | Click chemistry | - |

| Biotin-AMCA Conjugate | Biotin | Linker | Avidin/Streptavidin binding | - labsolu.ca |

| Phalloidin-AMCA Conjugate | Phalloidin | Linker | F-actin labeling | - |

Conjugation Methodologies Utilizing Amca X for Biomolecule Labeling in Research

Amine-Reactive Conjugation Protocols with AMCA-X

Primary and secondary amines are common functional groups found in biomolecules, particularly in the lysine (B10760008) residues and the N-terminus of proteins and peptides, as well as in amino-modified nucleic acids and sugars. lumiprobe.comlumiprobe.com Amine-reactive derivatives of this compound are frequently used for labeling these molecules.

N-Hydroxysuccinimidyl (NHS) Ester Chemistry for Primary and Secondary Amine Functionalization

NHS esters are among the most widely used reactive groups for labeling primary and secondary amines due to their simplicity and efficiency. lumiprobe.comthermofisher.com this compound derivatives containing an NHS ester (such as NHS-AMCA or Sulfo-NHS-AMCA, and specifically this compound-SE) react with deprotonated amine groups to form a stable, covalent amide bond, releasing the NHS group. interchim.frlumiprobe.comthermofisher.com This reaction is highly specific for amines under appropriate conditions. interchim.fr

Parametric Optimization of Reaction Conditions for Conjugation Efficiency (e.g., pH, Buffer Composition)

The efficiency of NHS ester conjugation with amines is strongly dependent on the reaction conditions, particularly pH and buffer composition. The reaction requires the amine group to be in its deprotonated form to act as a nucleophile. lumiprobe.cominterchim.fr Therefore, the reaction is typically carried out at slightly alkaline pH values. The optimal pH range for NHS ester reactions in aqueous buffers is generally between pH 8.3 and 8.5. lumiprobe.comlumiprobe.comthermofisher.cominterchim.fr

Buffer composition is also critical. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester chemistry because they will compete with the biomolecule for reaction with the NHS ester, leading to reduced labeling efficiency of the target molecule. lumiprobe.comthermofisher.combiotium.com Suitable buffers include sodium borate (B1201080) buffer (e.g., 0.05M at pH 8.5) or sodium bicarbonate buffer (e.g., 0.1 M at pH 8.3-8.5). lumiprobe.comthermofisher.cominterchim.frbiotium.com Phosphate (B84403) buffer can also be used as an alternative. lumiprobe.cominterchim.fr

The concentration of both the NHS ester and the biomolecule can impact the labeling efficiency and the degree of labeling (the number of dye molecules conjugated per biomolecule). Higher concentrations of the biomolecule (e.g., 1-10 mg/mL) are generally preferred for optimal labeling. lumiprobe.comthermofisher.cominterchim.fr The molar ratio of the NHS ester to the biomolecule is a key parameter for controlling the extent of conjugation. A molar excess of the dye (e.g., 8- to 15-fold) is often used to achieve sufficient labeling, although the optimal ratio may vary depending on the specific protein and desired labeling density. lumiprobe.comthermofisher.cominterchim.fr Reaction times can range from 1 to 4 hours at room temperature or overnight on ice. lumiprobe.cominterchim.fr

Data on optimized conditions for NHS ester conjugation with AMCA derivatives are often provided by manufacturers or found in specific research protocols. For instance, a typical protocol for protein labeling with NHS-AMCA suggests using 0.05M sodium borate buffer at pH 8.5 and a 10-fold molar excess of the dye for proteins at 2-5 mg/mL. thermofisher.com

Here is an example of typical reaction parameters for NHS ester labeling:

| Parameter | Typical Range/Value | Notes | Source(s) |

| pH | 8.3-8.5 | Optimal for amine deprotonation and reaction rate | lumiprobe.comlumiprobe.comthermofisher.cominterchim.fr |

| Buffer | Sodium Borate, Sodium Bicarbonate, Phosphate | Avoid amine-containing buffers (Tris, Glycine) | lumiprobe.comthermofisher.cominterchim.frbiotium.com |

| Biomolecule Conc. | 1-10 mg/mL | Higher concentrations generally improve efficiency | lumiprobe.comthermofisher.cominterchim.fr |

| Molar Excess of Dye | 8-15 fold | Can be adjusted to control labeling density | lumiprobe.comthermofisher.cominterchim.fr |

| Temperature | 4°C (overnight) or 20-25°C (1-4 hours) | Balances reaction rate and NHS ester stability | lumiprobe.cominterchim.fr |

| Solvent | Water, with addition of DMSO or DMF for poorly soluble dyes | Use high-quality, amine-free organic solvents if needed | lumiprobe.cominterchim.frbiotium.cominterchim.fr |

Methodological Approaches to Mitigate Competitive Hydrolysis During Labeling

A significant challenge in NHS ester chemistry in aqueous solutions is the competitive hydrolysis of the NHS ester. interchim.frlumiprobe.cominterchim.frinterchim.fr The NHS ester can react with water instead of the amine group on the biomolecule, leading to the formation of a non-reactive carboxylic acid and thus reducing the efficiency of labeling. lumiprobe.com Hydrolysis is favored at higher pH values and in more dilute solutions. interchim.frinterchim.fr

Several methodological approaches are employed to mitigate competitive hydrolysis:

Optimal pH Control: Maintaining the pH within the optimal range (pH 8.3-8.5) balances the need for deprotonated amines with minimizing the rate of hydrolysis. lumiprobe.cominterchim.fr

Buffer Concentration: Using sufficiently concentrated buffers helps to maintain the desired pH and can slightly reduce the impact of hydrolysis compared to very dilute conditions. lumiprobe.cominterchim.fr

Solvent Choice: While aqueous buffers are common, if the NHS ester is poorly soluble in water, it can be dissolved in a small volume of anhydrous, amine-free organic solvent like DMSO or DMF before adding it to the aqueous biomolecule solution. lumiprobe.cominterchim.frbiotium.cominterchim.fr Anhydrous conditions can significantly reduce hydrolysis. interchim.fr

Addition of NHS: In some carbodiimide-mediated couplings, the addition of NHS or Sulfo-NHS can improve the reaction by forming a more stable NHS ester intermediate that is less susceptible to hydrolysis than the initial O-acylisourea intermediate. thermofisher.com While this is more relevant to carbodiimide (B86325) chemistry, it highlights the principle of forming a more stable activated ester.

Reaction Time and Temperature: While longer reaction times or higher temperatures can increase the extent of labeling, they also increase the opportunity for hydrolysis. Optimizing these parameters is crucial. Reactions are often performed at room temperature for a few hours or at 4°C overnight to balance reaction kinetics and stability. lumiprobe.cominterchim.fr

Immediate Use: Aqueous solutions of NHS esters should generally be prepared immediately before use because the NHS ester group is moisture-sensitive and will hydrolyze over time in water. lumiprobe.comthermofisher.com

Alternative Conjugation Chemistries for Specific this compound Derivatives

Beyond amine-reactive NHS esters, other conjugation chemistries are utilized with specific this compound derivatives to target different functional groups on biomolecules.

Carboxyl Group Activation and Carbodiimide-Mediated Coupling (e.g., EDAC)

Carboxyl groups are present at the C-terminus of proteins and peptides and in the side chains of aspartic and glutamic acid residues, as well as in many other biomolecules. This compound derivatives containing a free carboxylic acid group can be conjugated to primary amines using carbodiimide chemistry. interchim.frlumiprobe.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are commonly used for this purpose. thermofisher.comwikipedia.orgfishersci.atwikidata.orgeasychem.org

EDC is a water-soluble carbodiimide that activates carboxyl groups to form an unstable O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form a stable amide bond, with the carbodiimide being released as a soluble urea (B33335) byproduct. thermofisher.com EDC-mediated coupling is considered a "zero-length" crosslinking method because no part of the carbodiimide molecule is incorporated into the final bond. thermofisher.combidmc.org

While EDC can facilitate direct coupling between carboxyls and amines, the optimal pH for activating the carboxyl group with EDC (pH 4.0-6.0) is lower than the optimal pH for the amine to act as a nucleophile (pH 8-9). wikipedia.org To improve efficiency, the reaction is sometimes performed in two steps or with additives like NHS or Sulfo-NHS. thermofisher.combidmc.org The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine. thermofisher.com This approach can lead to higher conjugation yields. this compound derivatives with a free carboxylic acid group can be conjugated to molecules containing primary amines or hydrazides using EDC. interchim.frfishersci.co.uklumiprobe.com

Sulfhydryl-Reactive Derivatization Strategies (e.g., Maleimide (B117702), MTS)

Sulfhydryl groups (thiols, -SH) are less common in proteins than amines, primarily found in the side chain of cysteine residues. Specific this compound derivatives are designed to react with these sulfhydryl groups. Maleimide and Methanethiosulfonate (B1239399) (MTS) activated derivatives of this compound are examples of such reagents. interchim.frinterchim.frmediray.co.nz

Maleimides react specifically with free sulfhydryl groups through a Michael addition reaction, forming a stable thioether linkage. interchim.frinterchim.frgoogle.com This reaction is typically carried out at neutral pH (pH 6.5-7.5), where thiols are sufficiently deprotonated for reaction, but undesired side reactions like hydrolysis of the maleimide or reaction with amines are minimized. Prior reduction of disulfide bonds in the protein may be necessary to expose free sulfhydryl groups for labeling. interchim.fr

MTS reagents, such as Methyl methanethiosulfonate (MMTS), also react specifically with sulfhydryl groups, forming a mixed disulfide bond and releasing a thiopyridine group (in the case of some MTS derivatives). interchim.frmediray.co.nzkorambiotech.com MTS reactions are also typically performed under mild conditions. These sulfhydryl-reactive chemistries allow for the selective labeling of cysteine residues, which can be particularly useful for site-specific labeling or when amine labeling might interfere with protein function. interchim.fr

Here is a summary of alternative conjugation chemistries for this compound derivatives:

| Reactive Group on this compound Derivative | Target Functional Group on Biomolecule | Chemistry Involved | Example Reagent | Notes | Source(s) |

| Carboxylic Acid | Primary Amine, Hydrazide | Carbodiimide-mediated coupling | EDC/EDAC | Requires activation of the carboxyl group; often used with NHS/Sulfo-NHS | interchim.frfishersci.co.ukthermofisher.comlumiprobe.com |

| Maleimide | Sulfhydryl (Thiol) | Michael Addition | AMCA-Maleimide | Requires free thiols; typically at neutral pH | interchim.frinterchim.frgoogle.com |

| Methanethiosulfonate (MTS) | Sulfhydryl (Thiol) | Disulfide Exchange | AMCA-MTS | Specific for thiols | interchim.frmediray.co.nzkorambiotech.com |

These diverse conjugation methodologies provide researchers with flexibility in labeling a wide range of biomolecules with this compound for various research applications, including fluorescence microscopy, flow cytometry, and immunoassays. interchim.frlumiprobe.com

Spectroscopic Characterization and Quantitative Analysis of Amca X Bioconjugates

Spectrophotometric Determination of Fluorophore-to-Biomolecule Ratios (F/P)

The fluorophore-to-biomolecule ratio (F/P), also known as the degree of labeling (DOL), is a critical parameter for characterizing fluorescent bioconjugates. It represents the average number of dye molecules covalently attached to each biomolecule eurogentec.comthermofisher.com. An optimal F/P ratio is essential; low ratios can result in weak fluorescence signals, while excessively high ratios may lead to fluorescence quenching and potential loss of the biomolecule's biological activity or decreased solubility korambiotech.comeurogentec.comthermofisher.com. Spectrophotometry is a common method for determining this ratio by measuring the absorbance of the conjugate at specific wavelengths corresponding to the maximal absorption of both the protein and the dye eurogentec.comthermofisher.comnih.govinterchim.fr.

Application of Beer-Lambert Law for Conjugate Quantification

The Beer-Lambert Law is fundamental to the spectrophotometric determination of concentration and, consequently, the F/P ratio in bioconjugates. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, the path length of the light through the solution, and the molar extinction coefficient of the substance nih.govnih.gov.

The concentration of a substance absorbing light can be determined using the formula:

Absorbance = Extinction coefficient × Concentration × Path length

For bioconjugates containing both a protein and a fluorophore like AMCA-X, the total absorbance at a given wavelength is the sum of the absorbances of the protein and the dye at that wavelength. To determine the F/P ratio, absorbance measurements are typically taken at two wavelengths: one where the protein has maximal absorption (typically 280 nm due to tryptophan and tyrosine residues) and one where the this compound dye has maximal absorption (around 347-353 nm) eurogentec.comnih.govinterchim.fr.

The F/P ratio can be calculated using variations of the following formula, which accounts for the contribution of the dye's absorbance at 280 nm and the protein's absorbance at the dye's maximum wavelength eurogentec.comnih.govinterchim.fr:

A more practical approach often involves using specific formulas derived for protein-dye conjugates, such as IgG labeled with AMCA eurogentec.comnih.gov. These formulas typically require measuring the absorbance of the conjugate at 280 nm (A280) and the dye's maximum absorbance wavelength (Amax), along with the known extinction coefficients of the protein at both wavelengths and the dye at both wavelengths eurogentec.comnih.govinterchim.fr.

For example, for AMCA-conjugated IgG, the F/P ratio can be calculated using the absorbance values at 280 nm and 350 nm, and the extinction coefficients of both IgG and the AMCA moiety at these wavelengths nih.gov.

Empirical Determination of Extinction Coefficients for this compound Moiety within Conjugates

Accurate determination of the F/P ratio relies heavily on the extinction coefficients of both the biomolecule and the conjugated dye. While the extinction coefficient of the unconjugated dye and the native biomolecule can be determined empirically or obtained from literature, the extinction coefficient of the dye within the conjugate can sometimes be slightly altered due to the chemical environment and interactions with the biomolecule eurogentec.com.

For AMCA, the molar extinction coefficient (ε) is reported to be approximately 19,000 M⁻¹cm⁻¹ at its maximum absorption wavelength, around 346-353 nm interchim.fraatbio.comaatbio.com. However, for precise F/P determination, especially when working with different biomolecules or conjugation chemistries, it is ideal to use empirically determined extinction coefficients for the this compound moiety within the specific conjugate being studied nih.gov.

Studies have determined empirical extinction coefficients for the AMCA moiety in conjugates with model proteins. For instance, using conjugates of model proteins, the extinction coefficients of the AMCA moiety were found to be 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm and 8.29 x 10³ M⁻¹cm⁻¹ at 280 nm nih.gov. Similarly, the extinction coefficients for swine IgG were determined as 1.56 x 10³ M⁻¹cm⁻¹ at 350 nm and 1.26 x 10⁵ M⁻¹cm⁻¹ at 280 nm nih.gov. These empirically determined values are then used in the Beer-Lambert Law-based formulas to calculate the F/P ratio accurately nih.gov.

The degree of substitution (DOS) for this compound SE labeled proteins, such as IgG, can be calculated using measured absorbances at 280 nm and 347 nm, and known extinction coefficients eurogentec.com. A correction factor is often applied to account for the fluorophore's contribution to the absorbance at 280 nm eurogentec.cominterchim.fr.

Here is an example of data that might be used in calculating the F/P ratio:

| Substance | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |

| AMCA (in conjugate) | 350 | 1.90 x 10⁴ |

| AMCA (in conjugate) | 280 | 8.29 x 10³ |

| Swine IgG | 280 | 1.26 x 10⁵ |

| Swine IgG | 350 | 1.56 x 10³ |

Note: These values are specific to AMCA conjugated to swine IgG as reported in a study nih.gov. Extinction coefficients can vary depending on the specific this compound derivative and the conjugated biomolecule.

Fluorescence Spectroscopy of this compound Conjugates

Fluorescence spectroscopy provides valuable insights into the behavior of this compound once conjugated to a biomolecule. This includes analyzing the spectral profiles, evaluating the fluorescence quantum yield and photostability, and characterizing the Stokes shift.

Analysis of Excitation and Emission Spectral Profiles

This compound is a blue-fluorescent dye, and its spectral properties are key to its use in fluorescence applications medchemexpress.cominterchim.fraatbio.com. The excitation spectrum of this compound conjugates typically shows a maximum absorbance in the UV region, around 346-354 nm medchemexpress.cominterchim.fraatbio.comfluorofinder.comthermofisher.com. The emission spectrum exhibits a maximum fluorescence in the blue region, typically around 434-442 nm medchemexpress.cominterchim.fraatbio.comfluorofinder.comthermofisher.comcaymanchem.com.

Upon conjugation to a biomolecule, the excitation and emission maxima of this compound generally remain similar to those of the free dye, although slight shifts can occur depending on the local environment provided by the biomolecule interchim.fr. These spectral profiles dictate the optimal excitation light source and the appropriate filters needed for detecting the fluorescence signal in various applications like fluorescence microscopy and flow cytometry jacksonimmuno.com.

The characteristic blue emission of this compound makes it suitable for multi-color analysis when combined with fluorophores emitting at longer wavelengths, as there is minimal spectral overlap with green, yellow, or red dyes interchim.frjacksonimmuno.comdianova.comaatbio.comcaymanchem.com.

Here is a table summarizing typical spectral properties of this compound:

| Property | Value (approximate) | Reference |

| Excitation Maximum | 346-354 nm | medchemexpress.cominterchim.fraatbio.comfluorofinder.comthermofisher.com |

| Emission Maximum | 434-442 nm | medchemexpress.cominterchim.fraatbio.comfluorofinder.comthermofisher.comcaymanchem.com |

Investigation of Fluorescence Quantum Yield and Photostability Upon Conjugation

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed caymanchem.com. A high quantum yield indicates a brighter fluorophore. For coumarin (B35378) derivatives, including AMCA, typical quantum yields can range from 0.54 to 0.78 caymanchem.com. One source indicates a quantum yield of 0.85 for this compound (relative to quinine (B1679958) sulfate) . However, the quantum yield of a dye can be affected upon conjugation to a biomolecule, sometimes decreasing due to interactions with the protein or self-quenching at high labeling densities korambiotech.comeurogentec.com.

Photostability refers to the resistance of a fluorophore to irreversible degradation upon exposure to excitation light korambiotech.comcaymanchem.com. Photobleaching, the loss of fluorescence due to this degradation, can be a significant limitation in fluorescence microscopy, especially during prolonged imaging or with intense illumination jacksonimmuno.com. AMCA is generally considered to be quite photostable, with reports suggesting it retains full fluorescence longer than some other common fluorophores like fluorescein (B123965) interchim.frkorambiotech.comaatbio.comcaymanchem.com. AMCA-immunoglobulin conjugates have been noted for being minimally susceptible to photobleaching interchim.fr. However, some sources suggest that AMCA can fade rapidly in conventional epifluorescence and confocal microscopy and recommend using anti-fading agents jacksonimmuno.com.

The photostability of this compound conjugates is an important consideration for experimental design, particularly in applications requiring extended illumination or repeated imaging jacksonimmuno.com.

Characterization of Stokes Shift and its Implications for Multiplexed Detection

The Stokes shift is the difference in wavelength between the maximum of the excitation spectrum and the maximum of the emission spectrum caymanchem.com. A larger Stokes shift is advantageous in fluorescence detection because it allows for better separation of the emitted fluorescence signal from the scattered excitation light, thus reducing background noise and improving the signal-to-noise ratio caymanchem.comgoogle.com.

AMCA is known for having a relatively large Stokes shift compared to some other fluorophores like FITC interchim.frlumiprobe.com. With an excitation maximum around 346-354 nm and an emission maximum around 434-442 nm, the Stokes shift for this compound is approximately 90-100 nm medchemexpress.cominterchim.fraatbio.comfluorofinder.comthermofisher.comcaymanchem.comcaymanchem.com. This large Stokes shift facilitates the use of appropriate optical filters to effectively separate the excitation light from the emitted fluorescence, leading to cleaner signals interchim.fr.

The large Stokes shift of this compound is particularly beneficial in multiplexed detection strategies, where multiple fluorophores with distinct emission spectra are used simultaneously to detect different targets in the same sample interchim.frjacksonimmuno.comdianova.comaatbio.comcaymanchem.comgoogle.comsigmaaldrich.com. Because this compound emits in the blue region and has minimal spectral overlap with commonly used green, yellow, and red fluorophores, it can be easily incorporated into multi-color panels, allowing for the simultaneous visualization of multiple targets with minimal bleed-through between detection channels interchim.frjacksonimmuno.comdianova.comaatbio.comcaymanchem.com. This is a key advantage of this compound in applications like multi-color immunofluorescence and flow cytometry interchim.frjacksonimmuno.comdianova.com.

Applications of Amca X Labeled Biomolecules in Advanced Biological Research Systems

Fluorescence Microscopy and Cellular Imaging Techniques

AMCA-X is a valuable fluorophore for fluorescence microscopy, a technique that uses fluorescent stains to visualize cellular structures with high specificity. abcam.com When conjugated to biomolecules, this compound allows for the targeted labeling and subsequent imaging of specific components within cells and tissues.

Immunofluorescence (IF) is a powerful method for visualizing the localization of specific proteins within cells. The technique can be performed directly, using a primary antibody conjugated to a fluorophore, or indirectly, which involves a fluorophore-labeled secondary antibody that binds to an unlabeled primary antibody. abcam.com The indirect method often provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody. abcam.com

This compound is frequently used in indirect immunofluorescence. An amine-reactive succinimidyl ester form of this compound can be covalently bonded to secondary antibodies. aatbio.combiotium.com These fluorescently labeled secondary antibodies are then used to detect the primary antibody bound to its target antigen within the cell. The resulting blue fluorescence indicates the location of the target protein, which can be visualized using a fluorescence microscope equipped with the appropriate filters. fsu.edu The distinct blue emission of this compound makes it an excellent choice for multi-color experiments, providing contrast against other common fluorophores like Fluorescein (B123965) isothiocyanate (FITC) (green) and Phycoerythrin (PE) (red). nih.gov

Table 1: Generalized Protocol for Indirect Immunofluorescence Using an this compound Conjugate

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Grow adherent cells on coverslips or prepare tissue sections. | To prepare the biological sample for staining. |

| 2. Fixation | Treat cells with a fixative agent (e.g., 4% paraformaldehyde) for 15-20 minutes. | To preserve cellular structures and immobilize antigens. abcam.com |

| 3. Permeabilization | Add a detergent (e.g., 0.1-0.3% Triton X-100) for 10-15 minutes. (Required for intracellular targets). | To allow antibodies to access intracellular antigens. nih.gov |

| 4. Blocking | Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes. | To prevent non-specific binding of antibodies and reduce background signal. cellsignal.com |

| 5. Primary Antibody | Incubate with the primary antibody (specific to the target protein) diluted in antibody diluent for 1-2 hours at room temperature or overnight at 4°C. | To specifically label the protein of interest. cellsignal.com |

| 6. Washing | Rinse the sample three times with a wash buffer (e.g., PBS). | To remove unbound primary antibody. abcam.com |

| 7. Secondary Antibody | Incubate with the this compound-conjugated secondary antibody (which recognizes the primary antibody's host species) for 1 hour at room temperature, protected from light. | To attach the fluorescent label to the primary antibody. nih.gov |

| 8. Final Washes | Rinse the sample three times with wash buffer, protected from light. | To remove unbound secondary antibody. abcam.com |

| 9. Mounting | Mount the coverslip onto a microscope slide using an antifade mounting medium. | To preserve the fluorescent signal and prepare the sample for imaging. |

| 10. Visualization | Image the sample using a fluorescence microscope with appropriate filters for this compound (UV excitation, blue emission). | To visualize the localization of the target protein. |

Live-cell imaging allows researchers to study dynamic cellular processes in real time. thermofisher.cn A key application for this compound is in the labeling of proteins to track their movement and assembly within living cells. One prominent example is the study of microtubule dynamics through the use of this compound labeled tubulin.

Microtubules are cytoskeletal polymers that constantly undergo phases of polymerization and depolymerization, a process known as dynamic instability. nih.gov To visualize this, purified tubulin protein is covalently labeled with an amine-reactive form of this compound. This fluorescently tagged tubulin is then introduced into living cells, typically via microinjection. The this compound-tubulin monomers co-assemble with the endogenous, unlabeled tubulin into microtubules. Using time-lapse fluorescence microscopy, researchers can directly observe the incorporation, movement, and dissociation of the fluorescent subunits, providing detailed insights into the rates of tubulin polymerization, depolymerization, and translocation within the cell. nih.govbiorxiv.org

Table 2: Properties of this compound Labeled Tubulin for Live-Cell Imaging

| Property | Description | Relevance |

|---|---|---|

| Fluorophore | This compound (Aminomethylcoumarin Acetate derivative) | Provides bright, photostable blue fluorescence. |

| Excitation Max | ~353 nm | Compatible with UV or near-UV laser lines and light sources. abpbio.com |

| Emission Max | ~442 nm | Emits in the blue region of the spectrum, offering good contrast in multicolor imaging. abpbio.com |

| Labeling Chemistry | Covalent linkage of this compound succinimidyl ester to surface lysine (B10760008) residues on the tubulin protein. | Forms a stable bond that does not interfere with the protein's ability to polymerize. |

| Application | Live-cell imaging of microtubule dynamics. | Enables real-time visualization of microtubule growth, shrinkage, and movement. nih.gov |

This compound-labeled biomolecules are also utilized in advanced imaging techniques that provide enhanced resolution and dynamic information. One such technique is fluorescent speckle microscopy (FSM). nih.gov FSM is a powerful method for analyzing the dynamics of macromolecular assemblies like the cytoskeleton. youtube.com

The technique involves introducing a very low concentration of fluorescently labeled subunits (such as this compound-tubulin) into a cell or an in vitro system that contains a large pool of unlabeled subunits. youtube.com This low ratio of labeled to unlabeled molecules results in the formation of fluorescent "speckles"—small, diffraction-limited spots of variable intensity distributed along the polymer. nih.gov These speckles act as fiduciary marks. By tracking the movement of individual speckles over time, researchers can measure polymer flux, assembly/disassembly rates, and translocation velocities with high precision. youtube.com The low background fluorescence associated with using a small number of labeled molecules is a key advantage of this technique. youtube.com

Flow Cytometry for Cell Population Analysis and Sorting

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles or cells as they flow in a fluid stream through a laser beam. When combined with fluorescent labeling, it becomes a powerful tool for identifying, counting, and sorting specific cell subpopulations from a heterogeneous mixture. abcam.comfredhutch.org This specialized application is known as fluorescence-activated cell sorting (FACS). youtube.com

This compound can be effectively integrated into multicolor flow cytometry panels. nih.gov Biomolecules, most commonly monoclonal antibodies specific for cell surface markers, are conjugated with this compound. A suspension of cells is incubated with a cocktail of these fluorescently labeled antibodies. As each cell passes individually through the cytometer's laser, the this compound fluorophore is excited by a UV laser, and its characteristic blue light emission is detected by a specific detector. nih.gov This allows for the precise identification and quantification of cells expressing the target marker. In a cell sorter, droplets containing cells with the desired fluorescence profile can be electrically charged and deflected into a collection tube, physically separating them from other cells. abcam.comyoutube.com The minimal spectral overlap of this compound with commonly used fluorophores like FITC (green), PE (yellow-orange), and APC (red) makes it a valuable component for complex, multi-parameter analysis. lumiprobe.com

Table 3: this compound in a Multicolor Flow Cytometry Panel

| Parameter | This compound | FITC | PE |

|---|---|---|---|

| Target Laser | UV (~355 nm) | Blue (~488 nm) | Blue (~488 nm) or Yellow-Green (~561 nm) |

| Emission Color | Blue | Green | Yellow-Orange |

| Emission Peak | ~442 nm | ~519 nm | ~575 nm |

| Common Use | Labeling antibodies for markers with lower expression or for adding a parameter to an existing panel. | Labeling antibodies for highly expressed markers. | Labeling antibodies for a wide range of markers; often used in tandem dyes. |

| Advantage | Minimal spectral overlap with longer wavelength dyes, allowing for easier multicolor compensation. lumiprobe.com | Bright signal, compatible with standard blue lasers. | Very bright signal, suitable for low-abundance targets. |

Elucidation of Biomolecular Interactions and Conformational Dynamics

Understanding how biomolecules, particularly proteins, interact is fundamental to cell biology. This compound can be employed as a fluorescent tag in various assays designed to study these interactions.

Protein-protein interactions (PPIs) are often transient and can be difficult to capture and study. Chemical cross-linking is a technique used to stabilize these interactions by creating covalent bonds between nearby molecules. nih.gov The resulting stable complex can then be isolated and analyzed.

This compound can be integrated into cross-linking workflows to facilitate the detection of the cross-linked products. In a typical strategy, one of the putative interacting proteins is first labeled with an amine-reactive derivative of this compound, such as this compound succinimidyl ester. abpbio.combiotium.com This labeled protein is then incubated with its potential binding partner under conditions that allow for their natural interaction. A separate cross-linking agent (e.g., a homobifunctional NHS-ester like BS³) is then added to covalently link the interacting proteins. nih.gov The presence of the this compound fluorophore on the resulting complex allows for its easy detection and characterization by fluorescence-based methods, such as SDS-PAGE analysis followed by fluorescence imaging, before further identification of the interacting partners by techniques like mass spectrometry. This approach was referenced in a study identifying and mapping the interactions between gp32 and gp59 proteins. abpbio.com

Table 4: Research Findings on this compound in Cross-Linking Studies

| Study Focus | Method | Role of this compound | Finding/Application | Reference |

|---|

Design and Application of Nucleic Acid Probes (e.g., Molecular Beacons)

This compound, a blue-emitting fluorophore, serves as a valuable reporter moiety in the design of nucleic acid probes, most notably in the architecture of molecular beacons. Molecular beacons are hairpin-shaped oligonucleotide probes designed to become fluorescent only upon hybridization with a specific target sequence. nih.govnih.gov Their fundamental structure consists of a central loop sequence, which is complementary to the target nucleic acid, flanked by two self-complementary arm sequences that form a stem duplex. nih.gov A fluorophore, such as this compound, is covalently attached to one end of the oligonucleotide, while a quencher molecule is attached to the opposite end. nih.gov

In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, leading to the suppression of fluorescence through Förster Resonance Energy Transfer (FRET). nih.gov Upon hybridization of the loop sequence to its target, the rigid DNA duplex forces the stem to unwind, separating the fluorophore from the quencher and restoring fluorescence. nih.govnih.gov

A critical aspect of molecular beacon design is the selection of an appropriate quencher for the chosen fluorophore. For blue-emitting dyes like AMCA (7-amino-4-methylcoumarin-3-acetic acid), a common and effective quencher is 4-((4-(dimethylamino)phenyl)azo)benzoic acid), otherwise known as DABCYL. nih.govrsc.orgnih.gov The absorption spectrum of DABCYL has a maximum around 453-479 nm, which effectively overlaps with the emission spectrum of AMCA (emission max ~442-450 nm), making it an efficient quencher for this fluorophore. nih.govresearchgate.netthno.org

Detailed Research Findings: A specific application of this design was demonstrated in the synthesis of a Peptide Nucleic Acid (PNA)-DNA molecular beacon. nih.govrsc.org In this construct, AMCA was used as the fluorescent reporter and DABCYL served as the quencher. nih.govrsc.org PNA was incorporated to enhance the hybridization properties and stability of the probe. This AMCA-DABCYL molecular beacon was successfully used for the rapid detection of PCR amplicons, showcasing its utility in genetic analysis. The probe exhibited a distinct change in fluorescence in the presence of the complementary DNA target, validating the design principle. nih.govrsc.org The fluorescence generated by the probe-target hybridization could be easily measured in a microtiter well, indicating its applicability in high-throughput screening formats. nih.govrsc.org

| Probe Component | Chemical Moiety | Role in Molecular Beacon |

| Fluorophore | AMCA (7-amino-4-methylcoumarin-3-acetic acid) | Emits a fluorescent signal upon target binding |

| Quencher | DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) | Suppresses fluorescence in the absence of the target |

| Backbone | PNA-DNA Hybrid | Provides structure and enhances hybridization stability |

Characterization of Ligand-Receptor Binding Events

The labeling of ligands with fluorescent probes is a cornerstone of modern pharmacological research, enabling the detailed study of ligand-receptor interactions without the need for radioactive materials. This compound, with its amine-reactive succinimidyl ester group, can be covalently conjugated to peptides and other small molecule ligands that possess a primary amine. The resulting fluorescent ligand serves as a tracer in various binding assays to characterize receptor affinity and kinetics.

Fluorescence-based receptor binding assays can be performed in a homogeneous format, which is highly amenable to high-throughput screening. nih.gov Methodologies such as fluorescence polarization (FP) and Förster Resonance Energy Transfer (FRET) are commonly employed. In a typical competitive binding assay, a fixed concentration of the this compound labeled ligand and the receptor are incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the fluorescent ligand from the receptor is measured by a change in the fluorescence signal. nih.gov

Detailed Research Findings: While direct studies detailing the use of this compound labeled ligands are not broadly represented in recent literature, the principles are well-established through the use of other fluorophores. For instance, in the study of G protein-coupled receptors (GPCRs), fluorescently labeled ligands are instrumental. nih.govchemrxiv.orgresearchgate.net A typical workflow involves synthesizing a ligand derivative that can be conjugated to the fluorophore without significantly impairing its binding affinity for the target receptor. For peptide ligands, this often involves labeling the N-terminus or a lysine side chain. researchgate.net

An example of a relevant assay is the measurement of peptide binding to Major Histocompatibility Complex (MHC) molecules. In these assays, a known high-affinity peptide is labeled with a fluorophore and used as a probe. nih.gov The binding of unlabeled test peptides is quantified by their ability to compete with and displace the fluorescent probe, with the results often reported as an IC50 value (the concentration of test peptide required to inhibit 50% of the probe's binding). nih.gov The principles of this type of competitive binding assay are directly applicable to ligands labeled with this compound for the characterization of a wide range of receptor types.

Integration of this compound in Multi-Color Fluorescence Research Systems

This compound is frequently utilized in multi-color fluorescence applications due to its distinct blue emission, which provides a contrasting signal against green, yellow, and red fluorophores. thno.org Its integration into multi-color panels allows for the simultaneous visualization and analysis of multiple cellular components or biological processes.

Methodologies for Simultaneous Labeling with Spectrally Distinct Fluorophores

The key to successful multi-color imaging is the selection of fluorophores with minimal spectral overlap. chemrxiv.orgnih.gov this compound, with its excitation maximum around 350 nm and emission peak around 450 nm, is spectrally well-separated from commonly used green fluorophores like Fluorescein isothiocyanate (FITC) or Green Fluorescent Protein (GFP), and red fluorophores such as Phycoerythrin (PE) or Texas Red. researchgate.netthno.orgevidentscientific.com

Detailed Research Findings: One established application involves three-color immunofluorescence analysis using flow cytometry. In this setup, antibodies are separately conjugated to AMCA, FITC, and PE. A single argon-ion laser with outputs in both the ultraviolet (351-364 nm) and visible (488 nm) regions can be used to simultaneously excite all three fluorophores. researchgate.net The UV lines excite AMCA, while the 488 nm line excites both FITC and PE. This allows for the simultaneous analysis of three different cell surface markers on a single cell population. researchgate.net Although AMCA was found to be less sensitive than FITC in this particular setup, due to lower excitation energy and a lower extinction coefficient, it proved effective for identifying cell subsets in multi-parameter analysis. researchgate.net

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| This compound | ~353 | ~442 | Blue |

| Fluorescein (FITC) | ~495 | ~525 | Green |

| Phycoerythrin (PE) | ~496, 564 | ~578 | Orange-Red |

Strategies for Mitigating Spectral Overlap in Multi-Channel Detection

Despite careful fluorophore selection, some degree of spectral overlap, or "bleed-through," is often unavoidable, particularly as the number of fluorophores in an experiment increases. nih.gov This occurs when the emission from one fluorophore is detected in the channel designated for another. For example, the emission spectrum of this compound can have a tail that extends into the detection window for green fluorophores like FITC or GFP.

Several strategies can be employed to mitigate these effects:

Sequential Excitation: In confocal microscopy, different lasers can be used to excite each fluorophore sequentially. An image is captured after each excitation event, ensuring that only the intended fluorophore is emitting light at any given time. This method effectively eliminates bleed-through between channels. plos.org

Spectral Unmixing: This computational technique is used when fluorophores have highly overlapping spectra. The microscope's detector captures the entire emission spectrum from each pixel in the image, creating a "lambda stack." By providing the system with the known emission spectrum of each individual fluorophore (a reference spectrum or "fingerprint"), a linear unmixing algorithm can calculate the contribution of each fluorophore to the total signal at each pixel, effectively separating the mixed signals. researchgate.netnih.govnih.govresearchgate.net

Fluorescence Lifetime Imaging (FLIM): This method separates fluorophores based on their fluorescence lifetime—the average time a molecule remains in its excited state before emitting a photon. Since different fluorophores often have distinct lifetimes, FLIM can distinguish between them even if their emission spectra overlap significantly. nih.gov

Development of Advanced Biosensors and Nanomaterials

The unique photophysical properties of this compound make it a candidate for incorporation into more advanced biological tools, such as FRET-based biosensors and functionalized nanomaterials for bioimaging.

A FRET-based biosensor typically consists of a donor fluorophore and an acceptor fluorophore linked by a biological molecule or domain that changes conformation in response to a specific biological event, such as protease activity or calcium binding. nih.govnih.govnih.gov The conformational change alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency that can be measured. This compound can serve as a FRET donor when paired with a suitable acceptor, such as fluorescein, whose absorption spectrum overlaps with this compound's emission spectrum.

Detailed Research Findings: While specific examples of FRET biosensors utilizing the this compound/fluorescein pair are not prominent in recent literature, the principles are demonstrated by analogous systems. For example, FRET-based protease assays often use a peptide substrate that links a donor and an acceptor/quencher pair. nih.govnih.goveurogentec.com Cleavage of the peptide by a protease separates the pair, resulting in an increase in donor fluorescence. The AMCA/DABCYL pair used in molecular beacons is a prime example of this FRET-based quenching mechanism. nih.gov

Methodological Considerations and Challenges in Amca X Application

Optimization of Labeling Efficiency and Degree of Labeling

Achieving optimal labeling efficiency and a controlled degree of labeling (DOL) is critical for the successful application of AMCA-X conjugates. Labeling efficiency refers to the proportion of the target molecule that is successfully conjugated to the dye, while DOL represents the average number of dye molecules attached per molecule of the target. The succinimidyl ester (SE) form of this compound is commonly used for conjugation, reacting with primary amines on proteins and peptides to form stable carboxamide bonds. windows.netinterchim.frmedchemexpress.combiotium.com

Several factors influence labeling efficiency and DOL. The concentration of the protein being labeled is a key variable, with recommended ranges typically between 2-10 mg/mL for optimal results. Lower protein concentrations can significantly reduce labeling efficiency. medchemexpress.comthermofisher.com The molar ratio of the reactive dye (this compound SE) to the target protein is also crucial and often requires optimization for different proteins. While a 10:1 dye:protein molar ratio is frequently recommended for IgG labeling, the optimal ratio can range from 2:1 to 20:1 depending on the specific protein. windows.net Using an excessive amount of dye does not necessarily improve labeling efficiency and can complicate purification. thermofisher.com

Buffer composition plays a significant role. Buffers containing primary amines, such as Tris or glycine, or ammonium (B1175870) ions, should be avoided during the conjugation reaction as they compete with the protein for reaction with the succinimidyl ester, thereby reducing labeling efficiency. medchemexpress.comthermofisher.com Proteins dissolved in such buffers should be dialyzed against amine-free buffers like phosphate (B84403) buffered saline (PBS) before conjugation. windows.net

The degree of substitution (DOS), synonymous with DOL, is an important characteristic of dye-labeled proteins. Proteins with a lower DOS may exhibit weaker fluorescence intensity, while those with a higher DOS (e.g., DOS > 6) can experience reduced fluorescence due to self-quenching. windows.net The optimal DOS for most antibodies is typically between 2 and 6. windows.net

The DOL of an this compound conjugate can be determined spectrophotometrically by measuring the absorbance of the conjugate at both 280 nm (protein absorbance) and the maximal absorption wavelength of this compound, which is approximately 347 nm or 353 nm depending on the environment. windows.netmedchemexpress.comthermofisher.com The extinction coefficient of this compound at its maximal absorption wavelength (e.g., 19,000 cm⁻¹M⁻¹ at 347 nm) is used in the calculation. windows.netthermofisher.comucsd.edu

Table 1: Factors Influencing this compound Labeling Efficiency and DOL

| Factor | Impact on Labeling Efficiency/DOL | Optimization Strategy |

| Protein Concentration | Lower concentrations (< 2 mg/mL) reduce efficiency. medchemexpress.comthermofisher.com | Maintain protein concentration within the recommended range (e.g., 2-10 mg/mL). medchemexpress.com |

| Dye:Protein Molar Ratio | Requires optimization; excess dye can hinder purification. windows.netthermofisher.com | Determine optimal ratio for the specific protein (typically 2:1 to 20:1). windows.net |

| Buffer Composition | Primary amines/ammonium ions compete with labeling. medchemexpress.comthermofisher.com | Use amine-free buffers (e.g., PBS); dialyze if necessary. windows.netmedchemexpress.comthermofisher.com |

| pH | Optimal pH for NHS ester reaction with amines is typically 7-9.5. interchim.fr | Maintain reaction pH within the optimal range, often around 8.5. interchim.frmedchemexpress.com |

Strategies to Minimize Non-Specific Interactions and Background Fluorescence

Non-specific interactions and high background fluorescence can compromise the sensitivity and specificity of assays utilizing this compound conjugates. Non-specific binding occurs when the labeled molecule binds to unintended targets or cellular components, leading to false signals.

AMCA conjugates are noted for having minimal fluorescence overlap with green-fluorescing dyes and little to no overlap with longer wavelength-emitting fluorophores, which is advantageous for multiple labeling experiments. lumiprobe.comlumiprobe.cominterchim.frdianova.com However, intrinsic properties of the conjugate or the experimental system can still contribute to background.

Strategies to minimize non-specific interactions are often adapted from general protocols for fluorescently labeled antibodies and proteins. Optimizing the concentration of the this compound conjugate through titration studies can help improve the signal-to-background ratio by reducing binding to lower affinity sites. cytometry.org Blocking agents, such as normal serum from the host species of a secondary antibody conjugate or solutions containing non-fat dry milk or bovine serum albumin (BSA), are commonly used to saturate potential non-specific binding sites on the sample. jacksonimmuno.comglpbio.com However, it's important to note that some blocking agents like BSA or dry milk may contain IgG that can interact with secondary antibodies, potentially increasing background. jacksonimmuno.com Using a PBS dilution stock solution containing BSA can help reduce non-specific background staining and minimize adhesion of the labeled molecule to surfaces. glpbio.com

The aminohexanoyl spacer in this compound is designed to separate the fluorophore from the conjugated biomolecule, which can potentially reduce quenching that might occur upon conjugation and make the dye more accessible for secondary detection reagents, thus potentially improving signal strength relative to background. interchim.franaspec.com

Assessment of Conjugate Bioactivity and Retention of Functionality Post-Labeling

A critical challenge in fluorescent labeling is ensuring that the conjugation process does not compromise the biological activity or functionality of the target molecule. The formation of a stable carboxamide bond between this compound SE and primary amines is generally considered robust. windows.netinterchim.fr However, the attachment of a relatively bulky fluorescent molecule can potentially impact the molecule's interaction with its binding partners or its enzymatic activity if the labeling occurs at or near a functional site.

Assessing the retention of bioactivity post-labeling is crucial and depends on the specific application of the conjugate. For labeled antibodies, this might involve verifying antigen binding affinity and specificity using techniques like ELISA or immunofluorescence microscopy. For labeled enzymes, it would involve measuring enzymatic activity.

While specific detailed research findings on the quantitative retention of bioactivity for various this compound conjugates are not universally available, the design of this compound with its spacer arm is a deliberate strategy to mitigate potential functional disruption. The spacer is intended to distance the fluorophore from the biomolecule's surface, minimizing steric hindrance and potential interference with binding sites or active sites. interchim.franaspec.com The successful use of AMCA conjugates in applications like immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization suggests that functional conjugates can be routinely produced. windows.netanaspec.com For example, Phalloidin-AMCA conjugates are known to specifically label F-actin, demonstrating that the phalloidin's actin-binding function is retained after conjugation. glpbio.com

Researchers must perform appropriate functional assays relevant to their specific application to confirm that the this compound conjugate retains sufficient biological activity for reliable results.

Techniques for Enhancing Photostability and Mitigating Photobleaching in Imaging

Photostability, the resistance of a fluorophore to irreversible degradation upon excitation, and photobleaching, the loss of fluorescence intensity over time due to photochemical processes, are significant challenges in fluorescence microscopy and other imaging applications. AMCA is generally described as having high resistance to photobleaching or being minimally susceptible to it, especially when stored appropriately in the dark and at low temperatures. axispharm.comlumiprobe.comlumiprobe.cominterchim.frkorambiotech.com However, some sources indicate that AMCA can fade rapidly in conventional epifluorescence and confocal microscopy. jacksonimmuno.com This suggests that while AMCA may be relatively photostable compared to some other blue dyes, photobleaching can still be a limiting factor, particularly during extended imaging sessions or with intense illumination.

Several techniques can be employed to enhance the photostability of this compound and mitigate photobleaching during imaging:

Antifade Mounting Media: Using mounting media containing antifade agents is a common and effective strategy to reduce photobleaching. jacksonimmuno.com These agents work through various mechanisms, including scavenging reactive oxygen species that contribute to photobleaching.

Reducing Excitation Light Intensity and Exposure Time: Lowering the intensity of the excitation light and minimizing the duration of exposure can significantly slow down the rate of photobleaching. microscopyu.com

Choosing Appropriate Filter Sets: Using appropriate filter sets that efficiently match the excitation and emission spectra of this compound while minimizing the transmission of unwanted wavelengths can help reduce background and potential photobleaching induced by off-target excitation. microscopyu.com this compound has excitation maxima around 353 nm and emission maxima around 442 nm. medchemexpress.comsmallmolecules.com

Environmental Control: Maintaining samples at lower temperatures during imaging can also help reduce the rate of photochemical reactions leading to photobleaching.

Storage Conditions: Proper storage of this compound conjugates in the dark and at recommended temperatures (-20°C or 4°C for short-term) is essential to maintain their fluorescence properties and minimize degradation prior to use. windows.netinterchim.franaspec.comchemodex.com

Future Directions and Emerging Research Avenues for Amca X Analogues

Rational Design and Development of Next-Generation AMCA-X Derivatives

The rational design of next-generation this compound derivatives is a key area for future exploration. This involves modifying the core coumarin (B35378) structure, the spacer arm, or the reactive group to fine-tune the photophysical properties, reactivity, and biological compatibility of the dye. The existing 'X' spacer in this compound, a C6 linker, serves as a precedent for how linker length and composition can influence the dye's performance. interchim.fr Future derivatives could explore longer or more flexible linkers to further minimize quenching and improve target accessibility in complex biological environments. Additionally, incorporating different reactive groups beyond the common succinimidyl ester (SE) would expand the range of molecules that can be efficiently labeled. While this compound SE is amine-reactive labscoop.cominterchim.frmedchemexpress.combiotium.comscbt.comabpbio.comeurogentec.com, future derivatives could feature functionalities reactive towards thiols (like maleimides or MTS derivatives, as seen with other AMCA derivatives interchim.fr), carbonyls, or other chemical handles present in biomolecules. Tailoring the excitation and emission spectra through structural modifications of the coumarin core could lead to new blue or even shifted-color variants, enabling expanded options for multi-color imaging and assays. The aim is to create a suite of this compound analogues with optimized properties for specific research needs, potentially leading to enhanced brightness, increased photostability, and improved signal-to-noise ratios in various applications.

Integration into High-Throughput Screening and Assay Development Platforms

The favorable spectral properties of this compound, particularly its blue fluorescence excited by UV light, make it a valuable tool for fluorescence-based assays. Its derivatives are being explored for integration into High-Throughput Screening (HTS) and assay development platforms. Fluorescence detection is a widely used method in HTS due to its sensitivity and adaptability to miniaturized formats like 384-well plates. nih.govaxxam.com this compound's blue emission can be advantageous in assays where other fluorescent molecules or biological samples exhibit autofluorescence in longer wavelength ranges, potentially reducing false positives. chemodex.com Future work will likely focus on developing and validating this compound-based assays for a wider range of biological targets, including enzymes, receptors, and protein-protein interactions. This could involve creating fluorescent substrates or ligands utilizing this compound conjugates. The stability and spectral characteristics of rationally designed this compound analogues will be critical for their successful implementation in automated HTS workflows, requiring dyes that are resistant to photobleaching and insensitive to minor variations in assay conditions. interchim.fr

Exploration of this compound Conjugates in Super-Resolution Microscopy

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with nanoscale resolution. wikipedia.org While AMCA itself is used in conventional fluorescence microscopy jacksonimmuno.com, the potential of this compound conjugates in super-resolution microscopy is an emerging area. Blue-emitting dyes are relevant for techniques utilizing specific excitation wavelengths. Although direct extensive documentation of this compound in super-resolution methods like STORM, STED, or SIM in the provided snippets is limited, the use of other blue-emitting dyes and coumarin derivatives in these techniques suggests a promising avenue. biotium.com Future research could focus on synthesizing this compound derivatives with enhanced photoswitching properties or photostability specifically tailored for super-resolution modalities that rely on controlling fluorescence emission. biotium.com Optimizing the labeling density and conjugation strategy using this compound and its analogues will be crucial to achieve high-quality super-resolution images. Exploring the compatibility of this compound conjugates with different super-resolution microscopy setups and data analysis protocols will be essential for their broader adoption in this field.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Amca-X's physicochemical properties?

- Begin by aligning the question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "How does pH variability influence the stability of this compound in aqueous solutions under controlled temperature conditions?" Explicitly define independent (e.g., pH, temperature) and dependent variables (e.g., degradation rate, spectral shifts) . Avoid overly broad questions; instead, narrow the scope using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) .

Q. What are the essential components of a literature review for this compound research?

- Systematically catalog prior studies on this compound, emphasizing gaps such as unresolved contradictions in reported synthesis pathways or characterization data . Use tools like citation matrices to map relationships between methodologies and findings. Prioritize primary sources (peer-reviewed journals) over secondary summaries, and critically evaluate the reliability of experimental conditions (e.g., solvent purity, instrumental calibration) .

Q. How can researchers design reproducible experiments for synthesizing this compound?

- Follow the Beilstein Journal of Organic Chemistry’s guidelines: document reagent sources (supplier, purity), reaction conditions (time, temperature, agitation), and purification steps (e.g., column chromatography parameters) . Include error margins for measurements (e.g., ±0.1°C for temperature control) and validate reproducibility through triplicate trials . For novel protocols, provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

Advanced Research Questions

Q. How should researchers analyze contradictions in reported spectroscopic data for this compound?

- Apply a principal contradiction framework: identify the most impactful discrepancy (e.g., conflicting FT-IR absorption peaks) and assess its dominance over secondary issues . Cross-validate data using multiple techniques (e.g., X-ray crystallography vs. computational simulations) and contextualize findings with environmental variables (e.g., humidity during sample preparation) . Publish null results to clarify ambiguities .

Q. What methodological strategies optimize the detection limits of this compound in complex matrices?

- Conduct sensitivity analyses using spiked recovery experiments. Compare techniques like LC-MS/MS (high specificity) vs. fluorescence spectroscopy (cost-effectiveness), and statistically evaluate signal-to-noise ratios . Use factorial design to test interactions between variables (e.g., matrix pH and extraction efficiency) . Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. How can interdisciplinary approaches resolve challenges in this compound’s mechanistic studies?

- Integrate computational chemistry (e.g., DFT calculations for reaction pathways) with experimental kinetics data . Collaborate with material scientists to characterize this compound’s interfacial behavior (e.g., adsorption on nanoparticles) . Use mixed-methods frameworks to triangulate results, ensuring alignment between theoretical models and empirical observations .

Methodological Guidance Tables

Table 1: Minimum Data Requirements for Reproducible this compound Synthesis

Table 2: Statistical Tests for Data Contradiction Analysis

Key Recommendations

- Ethical Compliance: Disclose conflicts of interest (e.g., funding sources) and obtain ethical approval for studies involving biological systems .

- Data Transparency: Share raw datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Peer Review: Pre-submit manuscripts to preprint platforms for community feedback, addressing critiques on methodological rigor .